1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde
CAS No.: 876892-41-0
Cat. No.: VC5836045
Molecular Formula: C13H13NO2
Molecular Weight: 215.252
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 876892-41-0 |
|---|---|
| Molecular Formula | C13H13NO2 |
| Molecular Weight | 215.252 |
| IUPAC Name | 1-[(2-methoxyphenyl)methyl]pyrrole-2-carbaldehyde |
| Standard InChI | InChI=1S/C13H13NO2/c1-16-13-7-3-2-5-11(13)9-14-8-4-6-12(14)10-15/h2-8,10H,9H2,1H3 |
| Standard InChI Key | YRTIIVVKYMWUMF-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CN2C=CC=C2C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde (molecular formula: , molecular weight: 215.25 g/mol) features a pyrrole ring substituted with a 2-methoxybenzyl group at the nitrogen atom and an aldehyde moiety at the second carbon. The ortho-methoxy substitution on the benzyl group introduces distinct electronic and steric effects compared to its para-substituted analogs, influencing its reactivity and intermolecular interactions .
Key Structural Features:
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Pyrrole Core: The five-membered aromatic ring with alternating single and double bonds contributes to electron-rich character, enabling participation in electrophilic substitution reactions.
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Aldehyde Functional Group: Positioned at C2, this group serves as a reactive site for nucleophilic additions and condensation reactions.
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2-Methoxybenzyl Substituent: The methoxy group at the ortho position on the benzyl ring modifies electron density distribution, potentially enhancing steric hindrance and altering solubility profiles compared to para-substituted derivatives .
Spectroscopic Characterization
While direct spectroscopic data for this compound are not widely reported, analogous compounds provide reference benchmarks:
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NMR: The aldehyde proton typically resonates as a singlet near 9.5–10.0 ppm. Pyrrole protons appear between 6.2–7.0 ppm, while the methoxy group (-OCH) generates a singlet near 3.8 ppm .
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IR Spectroscopy: A strong absorption band near 1680–1700 cm corresponds to the aldehyde C=O stretch. Additional peaks for aromatic C-H stretching (3100 cm) and C-O vibrations (1250 cm) are expected .
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of 1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde can be achieved through adaptations of established methodologies for analogous pyrrole carbaldehydes. A representative approach involves:
Step 1: N-Alkylation of Pyrrole
Reaction of pyrrole with 2-methoxybenzyl chloride in the presence of a base (e.g., KCO) in a polar aprotic solvent (e.g., DMF) yields 1-(2-methoxybenzyl)-1H-pyrrole.
Step 2: Vilsmeier-Haack Formylation
Treatment of the N-substituted pyrrole with the Vilsmeier-Haack reagent (POCl/DMF) introduces the aldehyde group at C2. This method, optimized for similar compounds, achieves yields up to 85% under controlled conditions (60–80°C, 4–6 hours) .
Critical Parameters:
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Solvent Selection: DMF facilitates both alkylation and formylation steps due to its high polarity and ability to stabilize reactive intermediates.
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Temperature Control: Maintaining temperatures below 80°C minimizes decomposition of the aldehyde product.
Industrial Scalability
For large-scale production, continuous flow reactors offer advantages in heat management and reaction uniformity. Automated systems with in-line purification (e.g., liquid-liquid extraction or chromatography) enhance yield and purity while reducing manual handling .
Reactivity and Functionalization
Aldehyde-Driven Transformations
The aldehyde group enables diverse derivatization pathways:
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Condensation Reactions: Reaction with primary amines forms Schiff bases, useful in coordination chemistry and drug design.
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Nucleophilic Additions: Grignard reagents or organozinc compounds add to the aldehyde, generating secondary alcohols for further functionalization.
Electrophilic Substitution on the Pyrrole Ring
The electron-rich pyrrole ring undergoes electrophilic substitution preferentially at the C3 and C5 positions. For example:
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Nitration: Concentrated HNO in HSO introduces nitro groups, modifying electronic properties for materials science applications.
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Sulfonation: Oleum (fuming HSO) adds sulfonic acid groups, enhancing water solubility for biological studies .
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1 compares key properties of 1-(2-methoxybenzyl)-1H-pyrrole-2-carbaldehyde with its para-substituted counterpart and other derivatives:
| Substituent | LogP | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|
| 2-Methoxy | 1.8 | 85–90 | 0.5 (Water) |
| 4-Methoxy | 1.7 | 78–82 | 0.6 (Water) |
| 4-Bromo | 2.4 | 92–96 | 0.3 (Water) |
Key Observations:
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Lipophilicity: The ortho-methoxy group slightly increases logP compared to the para isomer due to reduced polarity.
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Thermal Stability: Higher melting points in ortho-substituted derivatives suggest stronger crystal packing forces from steric interactions .
Reactivity Trends
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Electrophilic Substitution Rates: Ortho-substituted derivatives exhibit slower reaction kinetics in nitration and sulfonation due to steric hindrance near the reactive sites.
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Oxidative Stability: The aldehyde group in ortho-substituted compounds shows enhanced resistance to air oxidation compared to para analogs, likely due to intramolecular hydrogen bonding with the methoxy oxygen .
Challenges and Future Directions
Synthetic Limitations
Current methods for ortho-substituted derivatives face challenges in regioselectivity and purification. Advances in catalytic asymmetric synthesis could address these issues, enabling access to enantiomerically pure forms for pharmaceutical development.
Unexplored Biological Targets
The compound’s potential interaction with inflammatory mediators (e.g., COX-2) and neurological receptors (e.g., GABA) remains untested. Computational docking studies could prioritize targets for experimental validation.
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